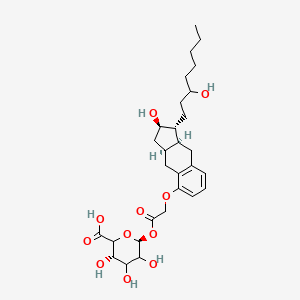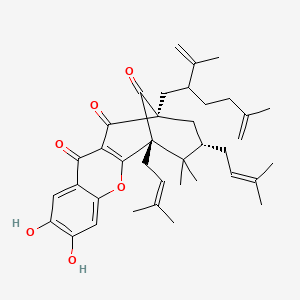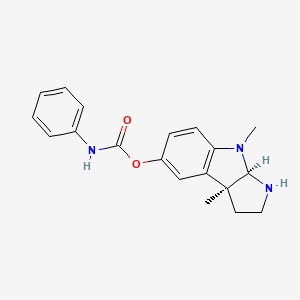![molecular formula C9H13ClN2O2S B13436464 [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, an isopropylsulfonyl group, and a phenyl-hydrazine moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine typically involves the reaction of 5-chloro-2-nitrobenzene with isopropylsulfonyl chloride under specific conditions. The nitro group is then reduced to form the hydrazine derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
科学研究应用
Chemistry: In chemistry, [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its hydrazine moiety can form covalent bonds with specific amino acid residues, making it useful in probing enzyme active sites.
Medicine: In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific kinases and disrupt cellular signaling pathways makes it a promising candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions allows for the creation of a wide range of products.
作用机制
The mechanism of action of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular functions. In cancer cells, it may inhibit kinases involved in cell proliferation and survival, thereby inducing apoptosis.
相似化合物的比较
5-Chloro-2-nitrobenzene: A precursor in the synthesis of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine.
Isopropylsulfonyl chloride: Another precursor used in the synthesis process.
Phenylhydrazine: A compound with a similar hydrazine moiety.
Uniqueness: What sets this compound apart from similar compounds is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its potential as an anticancer agent and its versatility in organic synthesis make it a unique and valuable compound in scientific research and industry.
属性
分子式 |
C9H13ClN2O2S |
|---|---|
分子量 |
248.73 g/mol |
IUPAC 名称 |
(5-chloro-2-propan-2-ylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(2)15(13,14)9-4-3-7(10)5-8(9)12-11/h3-6,12H,11H2,1-2H3 |
InChI 键 |
FEXFXVRPNXBFRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)Cl)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
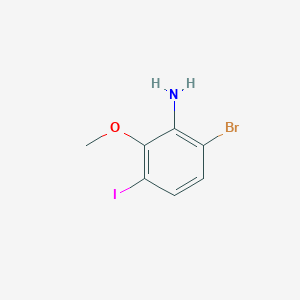
![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)
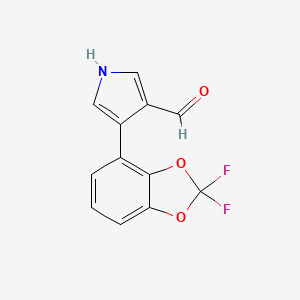

![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
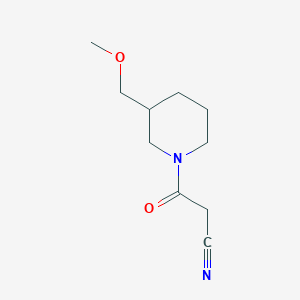

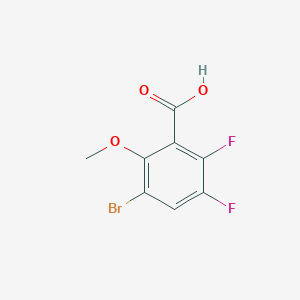
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
